molecular formula C9H6ClNO3 B2647909 trans-4-Nitrocinnamoyl chloride CAS No. 61921-33-3

trans-4-Nitrocinnamoyl chloride

Cat. No.: B2647909
CAS No.: 61921-33-3
M. Wt: 211.6
InChI Key: RUPXNPWALFDXJD-ZZXKWVIFSA-N
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Description

trans-4-Nitrocinnamoyl chloride: is an organic compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.60 g/mol . It is a derivative of cinnamic acid, where the carboxyl group is replaced by a chloride group and a nitro group is attached to the para position of the benzene ring. This compound is primarily used as a derivatization reagent in various analytical applications .

Mechanism of Action

The mechanism of action for “trans-4-Nitrocinnamoyl chloride” is not explicitly mentioned in the sources I found. As a derivatization reagent, it likely reacts with other compounds to form derivatives that are easier to analyze or detect .

Safety and Hazards

“trans-4-Nitrocinnamoyl chloride” is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, rinse cautiously with water for several minutes . If swallowed, do not induce vomiting and immediately call a poison center or doctor .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-4-Nitrocinnamoyl chloride can be synthesized through the reaction of trans-4-nitrocinnamic acid with thionyl chloride or oxalyl chloride . The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform . The reaction conditions usually require a temperature range of 40-60°C and a reaction time of 2-4 hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar chlorination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization could be employed to enhance production efficiency .

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-6H/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPXNPWALFDXJD-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61921-33-3
Record name trans-4-Nitrocinnamoyl chloride
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